molecular formula C11H12O4 B3057496 (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde CAS No. 81577-69-7

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

Cat. No.: B3057496
CAS No.: 81577-69-7
M. Wt: 208.21 g/mol
InChI Key: WGXOIVORNNWRAD-OUAUKWLOSA-N
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Description

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde is an organic compound characterized by its unique dioxane ring structure with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

  • (2S,4R,5R,6R)-4-Hydroxy-5-phenyl-1,3-dioxane-2-carbaldehyde
  • (2R,4R,5R,6S)-4-(Dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl

Comparison:

  • Structural Differences: While similar in having a dioxane ring, the position and nature of substituents differ, affecting their chemical reactivity and biological activity.
  • Unique Properties: (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

(2R,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXOIVORNNWRAD-OUAUKWLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540192
Record name (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-69-7
Record name (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 2
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 3
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(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 4
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 5
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 6
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

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